Dioctyl phosphonate (DNOP) is a versatile organophosphorus intermediate defined by its labile P-H bond and lipophilic dioctyl tail. Unlike chemically inert phosphate esters, DNOP exists in a tautomeric equilibrium that dictates its reactivity: the stable phosphonate form (
) and the reactive phosphite form ().
For the pharmaceutical scientist, DNOP serves as a critical phosphorylation reagent, enabling the synthesis of phosphoramidate prodrugs and
-aminophosphonates via P-H bond activation. In separation science, its high lipophilicity and Lewis-basic phosphoryl oxygen make it a potent extractant for actinides (U, Th) and rare earth elements (REEs) from acidic media. This guide dissects the mechanistic utility of DNOP, providing validated protocols for its synthesis, derivatization, and application.
Part 2: Chemical Architecture & Tautomerism
The reactivity of CAS 1809-14-9 is governed by the phosphonate-phosphite tautomerism. While the equilibrium heavily favors the tetracoordinate phosphonate form, the tricoordinate phosphite tautomer is the active species in nucleophilic substitutions and metal coordination.
Tautomeric Equilibrium & Reactivity Map
Figure 1: The P-H bond activation logic. The phosphonate form is the storage state; the phosphite form drives nucleophilic chemistry.
Part 3: Synthesis & Manufacturing Protocols
High-purity DNOP is synthesized via the esterification of phosphorus trichloride (
) with n-octanol. This process must be strictly controlled to prevent the formation of trioctyl phosphite or chlorophosphate byproducts.
Protocol: Industrial Synthesis of Dioctyl Phosphonate
Reaction:
(Note: A solvent or inert gas purge is required to remove HCl and drive the equilibrium).
Materials:
Phosphorus Trichloride (
) [Reagent Grade]
n-Octanol (CAS 111-87-5) [Anhydrous]
Solvent: Toluene or Hexane (Optional, for heat dissipation)
Nitrogen purge system
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl scrubber (NaOH trap). Flush with
.
Charging: Charge n-Octanol (3.05 equivalents) into the flask. Cool to 0–5°C.
Addition: Add
(1.0 equivalent) dropwise over 2 hours. Critical: Maintain temperature to prevent side reactions (formation of alkyl chlorides).
Stripping: After addition, warm the mixture to room temperature and stir for 4 hours.
Degassing: Apply a vacuum (20-50 mmHg) while heating to 80°C to remove dissolved HCl and excess octyl chloride byproduct.
Purification: Distill the crude product under high vacuum (<1 mmHg). DNOP has a high boiling point; molecular distillation is preferred to avoid thermal decomposition.
Quality Control Parameters:
Parameter
Specification
Analytical Method
Appearance
Colorless to pale yellow liquid
Visual
Purity
> 97.0%
GC-MS / 31P-NMR
Acid Value
< 2.0 mg KOH/g
Titration (Potentiometric)
| Refractive Index | 1.440 – 1.445 (
) | Refractometer |
Part 4: Pharmaceutical Applications (Drug Development)
In drug discovery, DNOP is a scaffold for introducing phosphonate groups, which act as bioisosteres of phosphates but are resistant to enzymatic hydrolysis (phosphatases).
1. Synthesis of Phosphoramidate Prodrugs (Atherton-Todd Reaction)
Phosphoramidate prodrugs (e.g., Sofosbuvir technology) improve the cellular permeability of polar antiviral nucleotides. DNOP can be converted into a chlorophosphate intermediate and then coupled with an amino acid ester.
Mechanism:
Activation: DNOP reacts with
(or ) and a base (triethylamine) to form Dioctyl chlorophosphate in situ.
Coupling: The chlorophosphate reacts with a primary amine (e.g., L-alanine ester).
Protocol Snippet:
"To a solution of Dioctyl phosphonate (10 mmol) in DCM, add
(1.1 eq) and Triethylamine (1.1 eq) at 0°C. Stir for 30 min. Add the amine nucleophile (1.0 eq) and stir at RT for 4 hours. Wash with brine, dry over , and concentrate."
2. Synthesis of -Aminophosphonates (Kabachnik-Fields)
-Aminophosphonates are structural analogues of -amino acids and possess antibacterial and antitumor activity.
Reaction: DNOP + Aldehyde + Amine
-Aminophosphonate + .
Conditions: Solvent-free or ethanol, often catalyzed by Lewis acids (
, ).
Part 5: Extraction & Separation Science[2]
DNOP is a neutral organophosphorus extractant. It extracts metal ions via a solvation mechanism, where the phosphoryl oxygen (
) donates electrons to the metal center, displacing water molecules from the inner coordination sphere.
Uranium (VI) Extraction Mechanism
In nitric acid media, DNOP extracts Uranyl nitrate (
).
Equation:
Comparative Efficiency:
The extraction power generally follows the basicity of the phosphoryl oxygen:
DNOP offers a "Goldilocks" zone: stronger extraction than TBP (Tributyl phosphate) but easier to strip (back-extract) than TOPO.
Extraction Workflow Diagram
Figure 2: Liquid-Liquid Extraction cycle for Actinide recovery using DNOP.
Part 6: Safety, Toxicology & Handling
CAS 1809-14-9 is classified as an irritant, but its low vapor pressure reduces inhalation risk under normal conditions.
Handling: Use nitrile gloves. Avoid contact with strong oxidizers and strong bases (which can cause rapid hydrolysis).
Storage: Store under nitrogen in stainless steel (304/316) or HDPE containers. Moisture sensitive (slow hydrolysis to mono-octyl phosphonate).
Part 7: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6328721, Dioctyl phosphonate. Retrieved from [Link][4]
Verbelen, B., et al. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Synthesis, 50, 2019–2026. (Contextual grounding for synthesis routes).
International Atomic Energy Agency (1993). Uranium Extraction Technology, Technical Reports Series No. 359. Retrieved from [Link]
Navigating the Nomenclature of Dioctyl Phosphonate: A Technical Guide
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides an in-depth exploration of the synonyms, isomers, and key identifiers for Dioctyl Phos...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides an in-depth exploration of the synonyms, isomers, and key identifiers for Dioctyl Phosphonate, a compound with significance in various chemical and pharmaceutical applications. Understanding the nuances of its nomenclature is critical for accurate sourcing, experimental replication, and regulatory compliance.
The Isomeric Distinction: n-Octyl vs. 2-Ethylhexyl
A primary point of potential confusion in the nomenclature of dioctyl phosphonate lies in the isomeric form of the "octyl" group. The term can refer to the linear n-octyl chain or the branched 2-ethylhexyl isomer. These are distinct chemical entities with different CAS numbers and potentially different physical and chemical properties.
Dioctyl Phosphonate (Di-n-octyl Phosphonate)
This isomer features two straight-chain octyl groups attached to the phosphonate core.
Systematic and Common Names: The most frequently encountered synonyms for the di-n-octyl isomer include:
This isomer incorporates two branched 2-ethylhexyl groups. It is also frequently referred to as dioctyl phosphonate in a broader sense, making it crucial to verify the CAS number.
For unambiguous identification, referencing the appropriate chemical identifiers is essential. The following table summarizes the key identifiers for both the n-octyl and 2-ethylhexyl isomers.
In a laboratory setting where the specific isomer of a "Dioctyl Phosphonate" sample is unknown, a logical workflow can be employed for identification.
Caption: Workflow for the identification of Dioctyl Phosphonate isomers.
Step-by-Step Protocol for Spectroscopic Differentiation:
Sample Preparation: Dissolve a small, accurately weighed amount of the Dioctyl Phosphonate sample in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR spectroscopy, the neat liquid can typically be used.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra. The branching in the 2-ethylhexyl isomer will result in a more complex splitting pattern and a greater number of distinct signals in both the proton and carbon spectra compared to the linear n-octyl isomer.
Acquire an IR spectrum. While the core P=O and P-O-C stretches will be present in both, subtle differences in the C-H stretching and bending regions may be observable.
Data Analysis: Compare the acquired spectra with established reference spectra for both Dioctyl Phosphonate (CAS 1809-14-9) and Bis(2-ethylhexyl) Phosphonate (CAS 3658-48-8). Major chemical suppliers and spectral databases are reliable sources for this reference data.
Conclusion
The term "Dioctyl Phosphonate" can be ambiguous. For scientific and developmental applications, it is imperative to move beyond common names and utilize specific identifiers such as the CAS Registry Number to distinguish between the n-octyl and 2-ethylhexyl isomers. This guide provides a comprehensive overview of the synonyms and a clear framework for the accurate identification of these compounds, thereby ensuring clarity and precision in research and development.
Dioctyl phosphonate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Dioctyl Phosphonate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of dioctyl phosphonate, a signifi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Dioctyl Phosphonate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of dioctyl phosphonate, a significant organophosphorus compound with applications in industrial processes and as a potential component in drug delivery systems. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes qualitative information, discusses the physicochemical principles governing its solubility, and presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of dioctyl phosphonate's behavior in solution.
Introduction: The Significance of Dioctyl Phosphonate Solubility
Dioctyl phosphonate [CAS: 1809-14-9] is an organophosphorus compound characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two octyloxy groups, and a hydrogen atom.[1] Its structure, featuring two long, nonpolar octyl chains and a polar phosphonate group, imparts a distinct amphiphilic character that dictates its solubility and, consequently, its utility in various applications.
In the realm of drug development, phosphonates are of immense interest. They serve as stable bioisosteres for phosphates and are integral to the design of enzyme inhibitors and prodrugs to enhance bioavailability.[2] The solubility of any compound intended for pharmaceutical use is a critical parameter, influencing formulation, route of administration, and ultimately, therapeutic efficacy. A comprehensive understanding of dioctyl phosphonate's solubility is therefore paramount for its potential use in novel drug delivery systems or as a non-volatile solvent in formulations.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The molecular structure of dioctyl phosphonate provides clear indicators of its expected solubility behavior.
Hydrophobic Character : The two C8 alkyl (octyl) chains are nonpolar and dominate the molecular structure. This significant hydrocarbon content predicts low solubility in polar solvents like water but high solubility in non-polar organic solvents.[3] The calculated LogP value of 6.13 further underscores its hydrophobicity.
Polar Character : The phosphonate group (P=O) introduces a polar site capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This allows for some interaction with polar solvents.
Based on these structural features, dioctyl phosphonate is expected to be readily soluble in a range of non-polar to moderately polar organic solvents, while its aqueous solubility is anticipated to be very low. For the related compound dioctyl phosphate, the water solubility is reported as 0.21 g/100mL at 20°C, which aligns with this expectation.[4]
Solubility Data for Dioctyl Phosphonate
Solvent Class
Solvent Example
Predicted/Reported Solubility
Rationale
Non-Polar Aprotic
Hexane, Toluene
High / Miscible
Van der Waals forces between the long alkyl chains of dioctyl phosphonate and the non-polar solvent molecules are the primary driving force for dissolution.
Polar Aprotic
Acetone, Ethyl Acetate, Dichloromethane
High / Miscible
The polar phosphonate group can engage in dipole-dipole interactions with these solvents, while the alkyl chains are well-solvated.
These highly polar solvents are generally excellent solvents for a wide range of organic compounds.
Polar Protic
Methanol, Ethanol
Soluble / Miscible
The phosphonate group can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol, facilitating solubility.
Aqueous
Water
Very Low / Insoluble
The large, non-polar alkyl chains dominate, leading to a hydrophobic nature and poor miscibility with water.[3]
Experimental Determination of Dioctyl Phosphonate Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe robust methods for determining the equilibrium solubility of dioctyl phosphonate. The choice of analytical technique depends on the properties of the solute and the available instrumentation.
General Workflow for Solubility Determination
The fundamental principle behind determining equilibrium solubility is to prepare a saturated solution, separate the undissolved solute, and then quantify the amount of dissolved solute in a known amount of the solvent.
Caption: General workflow for determining equilibrium solubility.
Protocol 1: Gravimetric Method
This is a straightforward and widely applicable method that does not require sophisticated analytical instrumentation.
Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining dioctyl phosphonate is measured.
Step-by-Step Methodology:
Preparation of Saturated Solution:
Add an excess amount of dioctyl phosphonate to a sealed vial containing a known volume of the organic solvent of interest.
Place the vial on a shaker or stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
Separation:
Remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to let any undissolved material settle.
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
Quantification:
Transfer the aliquot of the supernatant to a pre-weighed, clean, and dry vial.
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of dioctyl phosphonate to avoid loss of the analyte.
Once the solvent is completely removed, re-weigh the vial containing the dried dioctyl phosphonate residue.
Repeat the drying and weighing steps until a constant mass is achieved.
Calculation:
Calculate the mass of the dissolved dioctyl phosphonate by subtracting the initial weight of the empty vial from the final weight.
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL).
Protocol 2: Spectroscopic Method (UV-Vis)
This method is suitable if dioctyl phosphonate exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region. While phosphonates themselves do not have a strong chromophore, this method can be adapted if a suitable derivatization reaction is employed. For direct analysis, a method based on phosphorus determination could be used.[5]
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
Step-by-Step Methodology:
Preparation of Standard Solutions and Calibration Curve:
Prepare a stock solution of dioctyl phosphonate of a known concentration in the chosen solvent.
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
Plot a calibration curve of absorbance versus concentration.
Preparation and Analysis of Saturated Solution:
Prepare a saturated solution as described in the gravimetric method (Section 4.2, step 1).
After equilibration and separation, take an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
Measure the absorbance of the diluted sample at the same λmax.
Calculation:
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
HPLC is a highly sensitive and specific method for quantifying compounds in a mixture, making it ideal for solubility studies, especially when dealing with complex matrices or low concentrations.
Principle: A saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Step-by-Step Methodology:
Method Development (if not already established):
Column Selection: A reverse-phase C18 column is typically suitable for a hydrophobic molecule like dioctyl phosphonate.
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
Detection: A UV detector (if the molecule has a chromophore or a suitable wavelength for detection can be found) or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for universal detection.
Calibration Curve:
Prepare a series of standard solutions of dioctyl phosphonate of known concentrations in the mobile phase or a suitable solvent.
Inject each standard into the HPLC system and record the peak area.
Plot a calibration curve of peak area versus concentration.
Sample Analysis:
Prepare a saturated solution as described previously.
Dilute an aliquot of the clear supernatant with the mobile phase to a concentration within the calibration range.
Inject the diluted sample and record the peak area for dioctyl phosphonate.
Calculation:
Determine the concentration of the diluted sample from the calibration curve.
Calculate the original concentration in the saturated solution, accounting for the dilution.
Caption: Decision tree for selecting a suitable analytical method.
Conclusion: Practical Implications for Researchers
While a comprehensive public database of dioctyl phosphonate's solubility in organic solvents is currently lacking, this guide provides the theoretical foundation and practical, validated methodologies for researchers to determine this critical parameter. The inherent hydrophobicity conferred by the dual octyl chains, combined with the polarity of the phosphonate head group, suggests broad solubility in common non-polar and polar aprotic and protic organic solvents. For applications in drug development, accurate solubility data in pharmaceutically relevant solvents is crucial for formulation design, ensuring stability, and optimizing delivery. By employing the detailed protocols within this guide, researchers can confidently generate the precise solubility data required for their specific applications, advancing both fundamental understanding and practical innovation.
References
PubChem. Dioctyl phosphonate. National Center for Biotechnology Information. [Link]
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
Technical Deep Dive: Hydrophobic Mechanics of Dioctyl Phosphonate
A Guide to Bis(2-ethylhexyl) Hydrogen Phosphite for Chemical Synthesis & Purification Executive Summary Dioctyl phosphonate —more precisely known in industrial and pharmaceutical contexts as Bis(2-ethylhexyl) hydrogen ph...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Bis(2-ethylhexyl) Hydrogen Phosphite for Chemical Synthesis & Purification
Executive Summary
Dioctyl phosphonate —more precisely known in industrial and pharmaceutical contexts as Bis(2-ethylhexyl) hydrogen phosphite (DEHHP) or Dioctyl phosphite (DOP) —is a critical organophosphorus intermediate.[1][2] Its utility in drug development and chemical engineering is defined by a singular paradox: it possesses a highly reactive polar core shielded by a massive hydrophobic shell.
This guide dissects the molecular architecture of DOP, quantifying its hydrophobic nature (LogP ~5.8–6.5) and detailing its application in Active Pharmaceutical Ingredient (API) purification (specifically metal scavenging) and H-phosphonate prodrug synthesis .
Part 1: Molecular Architecture & The Hydrophobic Mechanism
To understand the behavior of DOP in biphasic systems, one must analyze its tautomeric equilibrium and steric bulk.
1.1 The Tautomeric Equilibrium (The "P-H" Core)
DOP exists in a dynamic equilibrium between two forms. In neutral conditions, the equilibrium heavily favors the phosphonate form (tetracoordinate P(V)), which confers stability and hydrophobicity.
Phosphonate Form (Major, ~99%):
. Contains a bond.[3][4][5][6][7][8][9] The hydrogen is directly bonded to phosphorus (). This form is less nucleophilic but stable against oxidation.
Phosphite Form (Minor, <1%):
. Contains a trivalent phosphorus with a lone pair.[10] This is the reactive species for nucleophilic attacks (e.g., Atherton-Todd reaction).
1.2 The Hydrophobic Shield (The "Octyl" Tail)
The "Dioctyl" nomenclature is often a colloquialism for Bis(2-ethylhexyl) . This distinction is vital for researchers:
Linear n-Octyl: Allows tight packing, leading to higher viscosity and freezing points (solid at room temp).
Branched 2-Ethylhexyl: The ethyl branch at the C2 position creates steric hindrance ("molecular disorder"), preventing crystallization. This keeps DOP liquid at sub-zero temperatures and increases its solubility in non-polar organic solvents (hexane, toluene, DCM), which is critical for liquid-liquid extraction workflows.
Figure 1: The P(V) ⇌ P(III) tautomeric equilibrium dictates the reactivity profile. The P(V) form dominates, preserving the molecule's hydrophobic integrity until activation.
Part 2: Physicochemical Characterization
The following data provides the quantitative basis for designing extraction protocols or synthesis pathways involving DOP.
Table 1: Physicochemical Profile of Bis(2-ethylhexyl) Hydrogen Phosphite
Property
Value
Implication for Research
CAS Number
3658-48-8
Use for precise procurement (avoid n-octyl variants).
While DOP is an industrial workhorse for nuclear reprocessing, in pharmaceutical sciences, it serves two sophisticated roles:
3.1 Heavy Metal Scavenging (Pd/Rh Removal)
In the synthesis of APIs, Palladium (Pd) and Rhodium (Rh) catalysts are often used for cross-coupling (e.g., Suzuki-Miyaura). Residual metals are toxic (ICH Q3D guidelines).
Mechanism: DOP acts as a lipophilic ligand. The P(III) tautomer coordinates with the metal, or the P(V) form extracts metal ions via cation exchange at the interface.
Utility: Because DOP is highly hydrophobic, it pulls the metal-DOP complex into the organic waste stream during workup, leaving the polar API in the aqueous phase (or vice versa, depending on pH).
3.2 H-Phosphonate Precursors for Prodrugs
DOP is a structural analog used to synthesize nucleoside phosphonate prodrugs (similar to Tenofovir). The lipophilic tails mimic the cell membrane, allowing the prodrug to bypass cellular transport barriers before being metabolized into the active drug.
Figure 2: Mechanism of Metal Scavenging. The high LogP of DOP ensures the metal-ligand complex is sequestered into the organic phase, purifying the aqueous API stream.
Part 4: Experimental Protocols
Protocol A: Synthesis of High-Purity Bis(2-ethylhexyl) Phosphite
For use as a reference standard or intermediate.
Principle: Reaction of Phosphorus Trichloride (
) with 2-ethylhexanol.
Safety: is corrosive and reacts violently with water. Perform in a fume hood.
Setup: Dry 3-neck round-bottom flask (RBF) with addition funnel,
inlet, and a trap for HCl gas (NaOH scrubber).
Charge: Add 2-Ethylhexanol (3.05 eq) to the RBF. Cool to 0-5°C.
Addition: Dropwise addition of
(1.0 eq) over 2 hours. Maintain temp <10°C to prevent side reactions (dealkylation).
Reaction:
Strip: After addition, warm to room temperature (RT) and stir for 4 hours. Apply vacuum (20 mmHg) to remove byproduct alkyl chloride (RCl) and dissolved HCl.
Purification: Distill under high vacuum (0.5 mmHg) at approx 140-150°C.
Yield: Expect ~90% clear, viscous liquid.
Protocol B: Determination of Partition Coefficient (LogP)
Self-validating method to confirm hydrophobicity for extraction workflows.
Preparation: Prepare a biphasic system of 1-Octanol (pre-saturated with water) and Water (pre-saturated with octanol).
Solute Addition: Dissolve DOP (10 mg) in the Octanol phase (10 mL).
Equilibration: Add Water phase (10 mL). Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 mins to break emulsion.
Analysis:
Sample both phases.
Quantify Phosphorus content using ICP-OES or
NMR (using an external standard like Triphenylphosphate in a capillary).
Calculation:
Target Result: > 5.0. If lower, suspect hydrolysis or impurity.
References
Sigma-Aldrich. (n.d.). Bis(2-ethylhexyl) phosphite Product Specification. Retrieved from
ChemicalBook. (2025).[9][12] Bis(2-ethylhexyl) phosphite CAS 3658-48-8 Properties. Retrieved from
Cheméo. (n.d.). Bis(2-ethylhexyl) hydrogen phosphite Chemical Properties. Retrieved from
National Institutes of Health (NIH) - PubChem. (n.d.). Dioctyl phosphonate Compound Summary. Retrieved from
MDPI. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry. Retrieved from
Dioctyl Phosphonate: A Multifunctional Additive for Enhanced Polymer Performance
An In-depth Technical Guide for Researchers and Formulation Scientists Abstract Dioctyl phosphonate (DOPP), an organophosphorus compound, is emerging as a high-performance additive in the polymer industry, demonstrating...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Formulation Scientists
Abstract
Dioctyl phosphonate (DOPP), an organophosphorus compound, is emerging as a high-performance additive in the polymer industry, demonstrating a dual functionality as both a plasticizer and a thermal stabilizer. This technical guide provides a comprehensive overview of the core attributes of dioctyl phosphonate, detailing its chemical structure, synthesis, and multifaceted mechanisms of action within polymer matrices, with a particular focus on polyvinyl chloride (PVC). Through an analysis of its plasticizing efficacy and stabilizing properties, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to leverage advanced materials for superior product performance and longevity.
Introduction: The Evolving Landscape of Polymer Additives
The versatility of polymers, particularly polyvinyl chloride (PVC), is largely attributed to the incorporation of additives that modify their physical and chemical properties.[1] Plasticizers are essential for imparting flexibility to otherwise rigid polymers, while stabilizers are crucial for preventing degradation during processing and throughout the service life of the material.[2] For decades, dioctyl phthalate (DOP) has been the benchmark plasticizer for PVC, valued for its cost-effectiveness and performance.[3][4] However, growing environmental and health considerations have spurred the search for alternative, high-performance additives.
Dioctyl phosphonate (CAS No: 1809-14-9, Molecular Formula: C₁₆H₃₅O₃P) presents a compelling alternative, offering a unique combination of plasticizing and stabilizing functionalities.[5] This guide delves into the technical intricacies of dioctyl phosphonate, providing a scientific foundation for its application in advanced polymer formulations.
Chemical Structure and Synthesis of Dioctyl Phosphonate
Dioctyl phosphonate is a dialkyl phosphite ester characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two octyloxy groups and a hydrogen atom.
Diagram of the Chemical Structure of Dioctyl Phosphonate
Caption: General workflow for the synthesis of dioctyl phosphonate.
Dioctyl Phosphonate as a High-Performance Plasticizer
Plasticizers function by embedding themselves between polymer chains, thereby disrupting polymer-polymer interactions and increasing the free volume. This leads to a reduction in the glass transition temperature (Tg), resulting in a more flexible and processable material.
[6]
Mechanism of Plasticization
The long, flexible octyl chains of dioctyl phosphonate effectively separate the rigid PVC chains, while the polar phosphonate group can interact with the polar C-Cl bonds of the PVC, ensuring good compatibility. [6]This molecular arrangement allows for efficient plasticization, leading to a significant decrease in the modulus and an increase in the elongation at break of the polymer.
[1]
Diagram of the Plasticization Mechanism
Caption: Dioctyl phosphonate molecules interspersing between PVC chains.
Performance Evaluation of Plasticizing Efficiency
The plasticizing efficiency of dioctyl phosphonate is evaluated by measuring the changes in the mechanical and thermal properties of PVC formulations. Key parameters include tensile strength, elongation at break, and glass transition temperature (Tg).
Table 1: Hypothetical Mechanical Properties of PVC Plasticized with Dioctyl Phosphonate
Dioctyl Phosphonate (phr)
Tensile Strength (MPa)
Elongation at Break (%)
100% Modulus (MPa)
0
50.0
5
-
20
35.0
150
15.0
40
25.0
300
10.0
60
18.0
450
7.0
Note: This data is illustrative and intended to demonstrate expected trends. Actual values may vary depending on the specific PVC resin and other additives.
Table 2: Hypothetical Thermal Properties of PVC Plasticized with Dioctyl Phosphonate
Dioctyl Phosphonate (phr)
Glass Transition Temperature (Tg) (°C)
0
85
20
50
40
20
60
-5
Note: This data is illustrative and intended to demonstrate expected trends. Actual values may vary depending on the specific PVC resin and other additives.
Experimental Protocol for Evaluating Plasticizer Performance
The following protocols, based on ASTM standards, are recommended for a comprehensive evaluation of plasticizer performance.
Protocol 1: Preparation of Plasticized PVC Sheets
Compounding: Dry blend PVC resin with dioctyl phosphonate at the desired concentrations (e.g., 20, 40, 60 phr) and other necessary additives (e.g., stabilizers, lubricants) in a high-speed mixer.
Milling: Process the blend on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
Compression Molding: Press the milled sheets in a hydraulic press at a temperature of 170-180°C to obtain sheets of uniform thickness (e.g., 1-2 mm).
Conditioning: Condition the sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned sheets according to the dimensions specified in ASTM D882.
[7]2. Tensile Testing: Use a universal testing machine to measure the tensile strength, elongation at break, and modulus of the specimens at a constant rate of crosshead displacement.
Protocol 3: Thermal Analysis (DSC for Tg)
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned sheet and place it in an aluminum DSC pan.
DSC Analysis: Heat the sample in a differential scanning calorimeter under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve.
Dioctyl Phosphonate as a Thermal Stabilizer
PVC is susceptible to thermal degradation at processing temperatures, which involves the elimination of hydrogen chloride (HCl) and the formation of conjugated polyene sequences that lead to discoloration and embrittlement. [8][9]Organophosphites are known to act as secondary thermal stabilizers in PVC.
[2]
Mechanism of Thermal Stabilization
Dioctyl phosphonate, as a dialkyl phosphite, can contribute to the thermal stability of PVC through several mechanisms:
HCl Scavenging: The phosphite can react with the evolved HCl, preventing the autocatalytic dehydrochlorination of PVC.
Peroxide Decomposition: It can decompose hydroperoxides that are formed during thermo-oxidative degradation, thus preventing the initiation of further degradation.
Color Improvement: By reacting with conjugated polyenes, it can reduce discoloration.
Diagram of the Stabilization Mechanism
Caption: Dioctyl phosphonate's role in mitigating PVC thermal degradation.
Performance Evaluation of Thermal Stability
Thermogravimetric analysis (TGA) is a key technique for evaluating the thermal stability of PVC formulations. It measures the weight loss of a material as a function of temperature.
Table 3: Hypothetical TGA Data for PVC with Dioctyl Phosphonate
Formulation
Onset of Degradation (T₅%) (°C)
Temperature at Max. Degradation Rate (°C)
Unstabilized PVC
250
290
PVC + Dioctyl Phosphonate (5 phr)
270
310
Note: This data is illustrative and intended to demonstrate expected trends. Actual values may vary depending on the specific PVC resin and other additives.
Experimental Protocol for Evaluating Thermal Stability (ASTM E1131)
Protocol 4: Thermogravimetric Analysis (TGA)
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into a TGA crucible.
TGA Analysis: Heat the sample in the TGA instrument from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
[5]3. Data Analysis: Analyze the resulting TGA curve to determine the onset of degradation (the temperature at which 5% weight loss occurs) and the temperature of the maximum rate of degradation (from the derivative of the TGA curve).
Conclusion
Dioctyl phosphonate presents a compelling multifunctional additive for modern polymer formulations. Its dual role as an effective plasticizer and a thermal stabilizer offers a streamlined approach to enhancing the performance and durability of polymers like PVC. The insights and protocols provided in this technical guide serve as a foundational resource for scientists and researchers to explore and optimize the use of dioctyl phosphonate in their specific applications, paving the way for the development of next-generation, high-performance materials.
References
Ataman Kimya. (n.d.). DIOCTYL PHTALATE. Retrieved from [Link]
Magnakron. (2015). Dioctyl Phthalate Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). di-N-Octyl Phthalate. Retrieved from [Link]
Isa, M. T., et al. (2015). Effect of Dioctyl Phthalate on the Properties of Unsaturated Polyester Resin. ResearchGate. Retrieved from [Link]
Okieimen, F. E., & Eromosele, C. O. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Journal of Vinyl and Additive Technology, 14(2), 65-72.
Yaroschem. (n.d.). PVC Plasticizers DOP (Dioctyl Phthalate). Retrieved from [Link]
BASTONE. (2025). Impact of Plasticizer DOP on the Performance of Soft PVC. Retrieved from [Link]
Semantic Scholar. (2024). Thermogravimetric Analysis of Rigid PVC and Animal-Origin Bio-Composite. Retrieved from [Link]
Altun, A., & Fellah, M. F. (2022). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Pamukkale University Journal of Engineering Sciences, 28(7), 1001-1013.
Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
ASTM International. (2018). Standard Test Method for Tensile Properties of Thin Plastic Sheeting (ASTM D882-18). Retrieved from [Link]
ZwickRoell. (n.d.). ASTM D882 Film Tensile Test. Retrieved from [Link]
SciSpace. (2012). Effects Of Plasticiser Mixtures On Physical And Mechanical Properties Of Medical Grade Polyvinyl Chloride (Pvc). Retrieved from [Link]
ASTM International. (n.d.). D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
Google Patents. (n.d.). US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid.
ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
ResearchGate. (n.d.). The Impact of Plasticizer Levels in Hardening PVC Plastic. Retrieved from [Link]
Justia Patents. (2021). Polymer composition containing a phosphonate flame retardant. Retrieved from [Link]
Al-Mulla, E. A. J. (2017). Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems. Journal of Kufa for Chemical Science, 2(2).
ChemRxiv. (n.d.). Unanticipated Thio-oxidation of Organophosphite Chemical Additives in PVC Microplastics Following In-Situ Weathering. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A library of vinyl phosphonate anions dimerize with cyanostars, form supramolecular polymers and undergo statistical sorting. Retrieved from [Link]
David, G., Negrell-Guirao, C., Iftene, F., Boutevin, B., & Chougrani, K. (2012). Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization. Polymer Chemistry, 3(7), 1675-1691.
Dragan, E. S., & Dinu, M. V. (2002). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Sorption Capacity for Divalent Metal Ions. Macromolecular Chemistry and Physics, 203(10-11), 1485-1493.
Bastone. (2025). How Plasticizers Affect PVC Mechanical Properties [Guide]. Retrieved from [Link]
MDPI. (2025). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. Retrieved from [Link]
MDPI. (2021). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Retrieved from [Link]
GOV.UK. (n.d.). Polyvinyl chloride (PVC) additives: a scoping review. Retrieved from [Link]
eScholarship. (2016). Covalently Linked Plasticizers Using Thermal or Copper-Catalyzed Azide-Alkyne Cycloadditions. Retrieved from [Link]
MDPI. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. Retrieved from [Link]
MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]
MATEC Web of Conferences. (2020). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Retrieved from [Link]
Google Patents. (n.d.). US9303051B2 - Phosphonate ester derivatives and methods of synthesis thereof.
National Institutes of Health. (2025). Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material. Retrieved from [Link]
Park, K. (n.d.). PLASTICIZERS. Retrieved from [Link]
Sciforum. (2023). Alternative Synthesis of Phosphonate Derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Retrieved from [Link]
CORE. (n.d.). Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. Retrieved from [Link]
ResearchGate. (2024). Applications of Various Plasticizers in the Plastic Industry -Review. Retrieved from [Link]
ResearchGate. (n.d.). The TGA results of pure PVC and PVC stabilized with various thermal... Retrieved from [Link]
ResearchGate. (n.d.). Comparison of PVC formulations using various plasticizers at 60 phr. Retrieved from [Link]
MATEC Web of Conferences. (2020). Thermogravimetric analysis for the characterization and comparative analysis of polyvinyl chloride (PVC) wall panel. Retrieved from [Link]
ResearchGate. (2025). Research on the Glass Transition Temperature and Mechanical Properties of Poly(vinyl chloride)/Dioctyl Phthalate (PVC/DOP) Blends by Molecular Dynamics Simulations. Retrieved from [Link]
National Institutes of Health. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. Retrieved from [Link]
Quantitative analysis of Dioctyl phosphonate by HPLC
Application Note: Quantitative Analysis of Dioctyl Phosphonate by HPLC-ELSD Executive Summary Dioctyl phosphonate (DOP), specifically Bis(2-ethylhexyl) phosphonate (CAS 3658-48-8), is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Analysis of Dioctyl Phosphonate by HPLC-ELSD
Executive Summary
Dioctyl phosphonate (DOP), specifically Bis(2-ethylhexyl) phosphonate (CAS 3658-48-8), is a critical intermediate in the synthesis of organophosphorus extractants (e.g., DEHPA) and a stabilizer in polymer formulations. Its analysis is analytically challenging due to the absence of a strong UV chromophore and its surfactant-like properties.
Standard UV detection (254 nm) is ineffective for DOP. While low-wavelength UV (200–210 nm) is possible, it suffers from poor sensitivity and solvent interference. Refractive Index (RI) detection limits the method to isocratic elution, causing peak broadening for this hydrophobic molecule.
This protocol establishes High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD) as the gold standard for DOP analysis. This method offers superior sensitivity, compatibility with gradient elution, and robust quantification for drug development and industrial QC workflows.
Detection Challenge: The molecule lacks conjugated
-systems, rendering it "invisible" to standard UV detectors.
Strategic Detector Selection
The choice of detector is the single most critical decision in this protocol.
UV/Vis: Not Recommended. Requires operation at <210 nm, where acetonitrile absorbs, leading to drifting baselines and low signal-to-noise ratios.[1]
RI (Refractive Index): Limited Utility.[4] Only works in isocratic mode. Since DOP is very hydrophobic, isocratic elution at high organic content often results in poor separation from matrix components.
ELSD / CAD (Charged Aerosol): Recommended. These are "universal" detectors for non-volatile analytes. They function by nebulizing the eluent, evaporating the solvent, and detecting the remaining solid particles. They allow for gradient elution , which sharpens the peak of the hydrophobic DOP and clears the column of matrix.
Figure 1: Decision matrix for selecting ELSD over UV or RI for Dioctyl Phosphonate analysis.
Solvents: HPLC-grade Acetonitrile (ACN) and HPLC-grade Water (Milli-Q, 18.2 MΩ).[1]
Modifier: Formic Acid (LC-MS grade).[1] Note: Phosphoric acid is non-volatile and CANNOT be used with ELSD.
Instrumentation Setup
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
Detector: ELSD (e.g., Agilent 1260 ELSD or Waters 2424).
Column: C18 Phase, High Carbon Load.
Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Rationale: The high surface area C18 provides necessary retention for the alkyl chains. 3.5 µm particles offer better resolution than 5 µm without the backpressure of sub-2 µm columns.
Chromatographic Conditions
Parameter
Setting
Rationale
Column Temp
40°C
Improves mass transfer and lowers backpressure for the viscous mobile phase.[1]
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns; ensures optimal nebulization in ELSD.[1]
Injection Vol
10 - 20 µL
Higher volume compensates for lack of chromophore; ELSD can handle mass load.[1]
Mobile Phase A
Water + 0.1% Formic Acid
Acid keeps the phosphonate protonated (neutral) for consistent RP retention.[1]
vs. . This linearizes the curve.[6][7][8] Ideally, .
Sample Preparation Workflow
Stock Solution: Weigh 50 mg DOP into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).
Sample Solution: Dilute sample (drug substance or reaction mix) in ACN to target approx. 0.5 mg/mL.
Filtration: Filter through 0.22 µm PTFE filter (Nylon may bind phosphonates).
Figure 2: Sample preparation and analysis workflow.[1][2][4][7][9][10]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background Noise
Impure Mobile Phase
Use LC-MS grade solvents. Non-volatile impurities in solvent will be detected by ELSD.
Poor Peak Shape (Tailing)
Silanol Interactions
Ensure 0.1% Formic Acid is present. Consider a "shielded" C18 column (e.g., Agilent Zorbax SB-C18).
Low Sensitivity
ELSD Temp too high
Lower drift tube temperature to 40°C. DOP may be slightly semi-volatile.[1]
Retention Time Drift
Incomplete Equilibration
Increase re-equilibration time at the end of the gradient (from 5 to 8 mins).
References
SIELC Technologies. (2018).[2] Bis(2-ethylhexyl) phosphonate Analysis. Retrieved from [Link]
Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: part I. Principle, instrumentation and fundamental characteristics. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
Christie, W. W. (1992).[4] Detectors for HPLC of Lipids with Special Reference to Evaporative Light-Scattering Detection. AOCS Lipid Library. Retrieved from [Link]
Application Note: Dioctyl Phosphonate as a Robust Internal Standard for Mass Spectrometric Analysis of Non-polar Organophosphorus Compounds
Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry Quantitative mass spectrometry is the cornerstone of modern analytical science, underpinning critical decisions in drug development, clinical diagn...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Precision in Quantitative Mass Spectrometry
Quantitative mass spectrometry is the cornerstone of modern analytical science, underpinning critical decisions in drug development, clinical diagnostics, and environmental monitoring. The accuracy and reliability of these measurements, however, are susceptible to variations in sample preparation, instrument performance, and matrix effects.[1][2][3] To mitigate these variables, a robust internal standard (IS) is not just a recommendation but a necessity for achieving high-quality, reproducible data.[2][3] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow, from extraction to detection, without being naturally present in the sample.[4][5][6]
Stable isotope-labeled analogs of the analyte are often considered the "gold standard" for internal standards due to their near-identical chemical and physical properties.[6][7] However, the synthesis of these labeled compounds can be prohibitively expensive or technically challenging, necessitating the exploration of alternative, cost-effective, and readily available internal standards.[6] This application note details the use of Dioctyl Phosphonate (DOP) as a highly effective internal standard for the quantitative analysis of non-polar organophosphorus compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Dioctyl phosphonate offers several advantageous properties as an internal standard for this class of compounds:
Structural Similarity: As an organophosphorus compound, it shares key structural motifs with many analytes in this class, ensuring similar behavior during extraction and chromatography.
Appropriate Polarity: The two octyl chains confer a high degree of non-polarity, making it suitable for methods targeting hydrophobic analytes.
Absence in Biological Matrices: Dioctyl phosphonate is not an endogenous compound, preventing interference from the sample matrix.[4]
Favorable Mass and Fragmentation: Its molecular weight and fragmentation pattern are distinct from many common analytes, allowing for clear mass spectrometric detection without cross-talk.[8]
This guide provides a comprehensive protocol for the implementation of dioctyl phosphonate as an internal standard, from stock solution preparation to data analysis, enabling researchers to enhance the accuracy and precision of their quantitative workflows.
Physicochemical Properties of Dioctyl Phosphonate
A thorough understanding of the internal standard's properties is crucial for method development.
This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across calibrators and quality control samples provides confidence in the accuracy of the analyte quantification.
Preparation of Stock and Working Solutions
The accuracy of the final results begins with the precise preparation of the internal standard solutions.
a. Dioctyl Phosphonate Stock Solution (1 mg/mL):
Accurately weigh 10 mg of pure dioctyl phosphonate.
Dissolve in 10 mL of methanol in a volumetric flask.
Sonicate for 5 minutes to ensure complete dissolution.
Store at 2-8°C in an amber glass vial. This stock solution is stable for at least 6 months.
b. Dioctyl Phosphonate Working Solution (10 µg/mL):
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
Bring to volume with methanol.
This working solution should be prepared fresh monthly.
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a liquid-liquid extraction (LLE) from a plasma matrix, a common procedure in drug development and clinical research. The early addition of the internal standard is critical to account for variability during the extraction process.[4]
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific analyte and LC-MS/MS system being used.
a. Liquid Chromatography:
Parameter
Recommended Setting
Rationale
Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and separation for non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidification promotes protonation for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
A strong organic solvent for eluting non-polar analytes.
Flow Rate
0.4 mL/min
A typical flow rate for analytical LC-MS.
Injection Volume
5 µL
Balances sensitivity with potential for column overload.
Column Temp
40°C
Improves peak shape and reduces viscosity.
Gradient
5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
A standard gradient for separating compounds with a range of polarities.
b. Mass Spectrometry (Triple Quadrupole):
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Phosphonates readily form protonated molecules.
Precursor Ion (Q1)
m/z 307.2
Corresponds to [M+H]+ for dioctyl phosphonate.
Product Ion (Q3)
m/z 113.1
A stable and specific fragment ion.
Collision Energy
Optimize for maximum signal
Typically in the range of 15-30 eV.
Dwell Time
100 ms
Sufficient for good peak definition without compromising cycle time.
Data Analysis and Quantification
The fundamental principle of internal standard quantification is the use of the response ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.
Caption: Data Analysis Workflow for Internal Standard Quantification.
a. Calibration Curve Construction:
Prepare a series of calibration standards with known concentrations of the analyte.
Spike each calibrator with the same, fixed concentration of the dioctyl phosphonate internal standard.
Analyze the calibrators using the developed LC-MS/MS method.
For each calibration level, calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
Plot the response ratio versus the analyte concentration.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A linear curve with an R² > 0.99 is generally considered acceptable.
b. Quantification of Unknown Samples:
Process and analyze the unknown samples, which have been spiked with the same fixed concentration of the internal standard.
Calculate the response ratio for each unknown sample.
Using the equation from the calibration curve, calculate the concentration of the analyte in the unknown sample.
Trustworthiness: A Self-Validating System
The protocol's trustworthiness is established through the consistent performance of the internal standard. In a validated assay, the peak area of dioctyl phosphonate should be consistent across all samples (calibrators, QCs, and unknowns). Significant variation in the internal standard signal can indicate problems with the extraction or instrument performance, providing an internal quality control check for each sample.
Conclusion
Dioctyl phosphonate is a versatile and reliable internal standard for the quantitative analysis of non-polar organophosphorus compounds by LC-MS/MS. Its physicochemical properties ensure that it effectively mimics the behavior of a wide range of analytes in this class, thereby correcting for variations in sample processing and instrument response. The detailed protocol provided in this application note offers a robust framework for researchers, scientists, and drug development professionals to improve the accuracy, precision, and reliability of their quantitative mass spectrometry data.
References
Montchamp, J.-L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1864–1891. [Link]
Lattanzio, V. M. T. (2018). Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. Analytical Chemistry, 90(23), 14156–14163. [Link]
ResearchGate. (n.d.). Dioctyl Phosphite. Retrieved January 31, 2026, from [Link]
Han, X., & Gross, R. W. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 423–433. [Link]
SIELC Technologies. (2018, May 16). Phosphoric acid, dioctyl ester. Retrieved January 31, 2026, from [Link]
NIST. (n.d.). Dioctyl phenylphosphonate. NIST Chemistry WebBook. Retrieved January 31, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dioctyl phosphonate. Retrieved January 31, 2026, from [Link]
Pharmaffiliates. (n.d.). CAS No : 1809-14-9 | Product Name : Dioctyl Phosphonate. Retrieved January 31, 2026, from [Link]
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved January 31, 2026, from [Link]
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 31, 2026, from [Link]
Wang, Y., et al. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8991–8997. [Link]
PubChem. (n.d.). Dioctyl phosphonate. Retrieved January 31, 2026, from [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved January 31, 2026, from [Link]
Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). Dioctyl phenylphosphonate. Retrieved January 31, 2026, from [Link]
Heal, K., et al. (2020). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 103, 106684. [Link]
Oche, B. A., & Oga, E. O. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews, 6(2), 859-864. [Link]
Wikipedia. (n.d.). Phosphonate. Retrieved January 31, 2026, from [Link]
PubChem. (n.d.). dioctyl phosphate. Retrieved January 31, 2026, from [Link]
Introduction: The Emerging Role of Dioctyl Phosphonate in Polymerization
An in-depth guide for researchers, scientists, and drug development professionals on the application of Dioctyl Phosphonate as a surfactant in polymer synthesis. In the landscape of polymer synthesis, surfactants are ind...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of Dioctyl Phosphonate as a surfactant in polymer synthesis.
In the landscape of polymer synthesis, surfactants are indispensable tools that enable the creation of complex architectures such as latexes and well-defined nanoparticles through heterogeneous polymerization techniques. While conventional surfactants like sulfates and sulfonates have long dominated the field, there is a growing interest in phosphorus-containing surfactants for their unique properties. Dioctyl phosphonate, an organophosphorus compound featuring a polar phosphonate head group and two nonpolar octyl tails, is emerging as a versatile anionic surfactant with significant potential in polymer synthesis.
The defining characteristic of a phosphonate is the stable carbon-phosphorus (C-P) bond, which imparts greater hydrolytic and thermal stability compared to the more common phosphate esters (P-O-C bond).[1] This robustness makes dioctyl phosphonate an attractive candidate for polymerization reactions conducted under demanding conditions. Its amphiphilic nature allows it to effectively reduce surface tension and form micelles in aqueous media, a critical function for stabilizing monomer droplets and growing polymer particles in emulsion and suspension polymerizations.[2][3] This guide provides a detailed exploration of the mechanisms, applications, and protocols for utilizing dioctyl phosphonate as a primary surfactant in the synthesis of advanced polymeric materials.
Part 1: Mechanism of Action in Emulsion Polymerization
Emulsion polymerization is a cornerstone of industrial polymer production, and the surfactant is the linchpin of the entire process.[4] Dioctyl phosphonate functions by orchestrating the complex colloidal environment required for a successful and controlled reaction.
The Amphiphilic Nature and Micelle Formation
Like all surfactants, dioctyl phosphonate is amphiphilic. Its structure consists of:
A Hydrophilic Head: The phosphonate group (-PO(OH)₂ or its salt form -PO(O⁻)₂) is highly polar and readily interacts with water.
Hydrophobic Tails: Two eight-carbon (octyl) chains provide a nonpolar, lipophilic character, which is repelled by water but has a strong affinity for the hydrophobic monomer.
In an aqueous medium, once the concentration of dioctyl phosphonate reaches a specific threshold known as the Critical Micelle Concentration (CMC) , the individual surfactant molecules (unimers) self-assemble into spherical aggregates called micelles.[5] In these micelles, the hydrophobic octyl tails form a core, creating an oil-like microenvironment, while the hydrophilic phosphonate heads form an outer shell, facing the surrounding water. This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic tails and water.
Role in Particle Nucleation and Stabilization
The function of dioctyl phosphonate in emulsion polymerization can be understood through three classical stages, as depicted in the workflow below.
Stage I (Particle Nucleation): The polymerization is initiated in the aqueous phase, typically using a water-soluble initiator (e.g., potassium persulfate). The initiator decomposes to form free radicals. These radicals propagate with the few monomer molecules dissolved in the water until they become oligoradicals. These oligoradicals can then enter the monomer-swollen micelles, initiating polymerization and transforming the micelle into a nascent polymer particle. This is the primary mechanism of particle nucleation.
Stage II (Particle Growth): The monomer-swollen polymer particles become the main loci of polymerization. Monomer diffuses from the large monomer droplets (which act as reservoirs) through the aqueous phase to the growing particles. The dioctyl phosphonate surfactant molecules adsorb onto the surface of these growing particles, with their hydrophilic heads facing the water. This creates a stabilizing electrostatic and steric barrier that prevents the particles from coagulating.[6]
Stage III (Reaction Completion): As the monomer droplets are depleted, the polymerization rate decreases until the reaction is complete. The final product is a stable colloidal dispersion of polymer particles in water, known as a latex.
Caption: Mechanism of emulsion polymerization stabilized by dioctyl phosphonate.
Part 2: Application Notes & Experimental Design
The decision to use dioctyl phosphonate over other surfactants should be based on an understanding of its unique advantages and the specific requirements of the polymer system.
Key Advantages and Considerations
Enhanced Stability: The inherent strength of the C-P bond provides superior resistance to hydrolysis, especially at non-neutral pH or elevated temperatures, compared to sulfate or phosphate-based surfactants.[1] This can lead to cleaner reactions with fewer byproducts.
Alternative to Fluorinated Surfactants: In the synthesis of fluoropolymers, traditional surfactants can undergo chain transfer reactions, limiting polymer molecular weight.[7] While perfluoroalkyl surfactants are effective, they face environmental and health concerns. Alkyl phosphonates present a non-fluorinated alternative that can mitigate these issues.[7]
Adhesion Promotion: The phosphonate headgroup is known for its ability to chelate metal ions and adhere strongly to metal oxide surfaces.[8] When synthesizing polymers for coatings or adhesives, using a phosphonate-based surfactant can potentially improve the final product's adhesion properties.
Control of Particle Size and Morphology: Like any surfactant, the concentration of dioctyl phosphonate directly influences the number of micelles formed during nucleation, which in turn affects the final particle size of the polymer latex. Higher surfactant concentrations generally lead to a greater number of smaller particles. The specific structure of dioctyl phosphonate can also influence particle shape and surface properties.[9]
Quantitative Data for Phosphonate Surfactants
While specific CMC data for dioctyl phosphonate is not widely published, data for homologous n-alkane phosphonic acids provide an authoritative reference point for this class of surfactants.[10] The CMC is a critical parameter for determining the minimum effective concentration in a formulation.
Table 1: Critical Micelle Concentration (CMC) for various n-alkane phosphonate surfactants. This data provides a baseline for estimating the behavior of dioctyl phosphonate.
Part 3: Experimental Protocols
This section provides a representative protocol for the emulsion polymerization of methyl methacrylate (MMA) using dioctyl phosphonate as the surfactant. This protocol is a self-validating system; key characterization steps are included to confirm the success of the synthesis.
Protocol: Emulsion Polymerization of MMA
Objective: To synthesize poly(methyl methacrylate) (PMMA) latex nanoparticles via emulsion polymerization using dioctyl phosphonate as a stabilizing surfactant.
Materials:
Methyl methacrylate (MMA), inhibitor removed
Dioctyl phosphonate (or its sodium salt)
Potassium persulfate (KPS)
Sodium bicarbonate (NaHCO₃)
Deionized (DI) water, degassed
Nitrogen gas (high purity)
Equipment:
Three-neck round-bottom flask
Reflux condenser
Mechanical overhead stirrer with a paddle blade
Temperature-controlled heating mantle
Syringe pump or dropping funnel
Thermometer or thermocouple
Caption: Experimental workflow for PMMA synthesis via emulsion polymerization.
Procedure:
Preparation:
Wash all glassware thoroughly.
Remove the inhibitor from MMA by passing it through a column of activated basic alumina.
Degas a sufficient quantity of DI water by sparging with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
Reactor Setup:
Assemble the three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet/outlet.
To the flask, add 200 mL of degassed DI water, 0.2 g of sodium bicarbonate (as a buffer), and 1.5 g of dioctyl phosphonate.
Begin stirring at a moderate speed (e.g., 250 RPM) to dissolve the components and ensure a homogeneous mixture.
Purge the reactor with nitrogen for 30 minutes while gently warming the mixture.
Initiation:
Heat the reactor contents to the target reaction temperature of 75°C under a continuous, gentle flow of nitrogen.
Once the temperature is stable, dissolve 0.2 g of KPS in 5 mL of degassed DI water and inject it into the reactor to initiate the polymerization. A slight change in the appearance of the solution (e.g., becoming bluish or opalescent) may indicate the onset of particle nucleation.
Monomer Feed:
Begin the continuous addition of 50 g of inhibitor-free MMA to the reactor using a syringe pump over a period of 3 hours. A slow, continuous feed helps to maintain a low concentration of free monomer in the system, which is crucial for controlling the reaction kinetics and preventing the formation of coagulum.
Reaction Completion (Aging):
After the monomer addition is complete, maintain the reaction at 75°C for an additional 2 hours to ensure high conversion of the remaining monomer.
Cooling and Collection:
Turn off the heating mantle and allow the reactor to cool to room temperature while still stirring.
Filter the resulting PMMA latex through a fine mesh (e.g., 100-micron) to remove any coagulum that may have formed.
Self-Validation through Characterization
To validate the success of the synthesis and understand the properties of the resulting polymer, the following characterizations are essential:
Parameter
Technique
Expected Outcome / Causality
Monomer Conversion
Gravimetric Analysis
High conversion (>95%) indicates an efficient polymerization process. Low conversion may point to issues with the initiator or the presence of inhibitors.
Particle Size & Distribution
Dynamic Light Scattering (DLS)
A narrow particle size distribution (low Polydispersity Index, PDI) signifies a well-controlled nucleation and growth process, a hallmark of effective surfactant stabilization.
Particle Morphology
Transmission Electron Microscopy (TEM)
Should confirm the presence of spherical nanoparticles and provide a visual measure of their size and uniformity, validating the DLS data.
Molecular Weight
Gel Permeation Chromatography (GPC)
Provides the number-average (Mn) and weight-average (Mw) molecular weight. High molecular weight is a characteristic advantage of emulsion polymerization.
References
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
ResearchGate. (2003). Synthesis and characterization of phosphonate-containing polysiloxanes. Retrieved from [Link]
LookChem. (n.d.). Dioctyl Phosphate (298-07-7): Chemical Properties, Applications, and Industrial Significance. Retrieved from [Link]
Google Patents. (2005). US8124699B2 - Polymerization of fluoropolymers using alkyl phosphonate surfactants.
LookChem. (n.d.). The Multifaceted Role of Dioctyl Phosphate 204 in Surface Active Agent Formulations. Retrieved from [Link]
ResearchGate. (2023). The Role of Dioctyl Phthalate (DOP) Fillers to Improve The Mechanical Characteristics of Polyurethane Polymer Composite Materials. Retrieved from [Link]
ResearchGate. (2015). Effects of dioctyl phthalate on the properties of poly(vinyl chloride)/organically modified montmorillonite nanocomposites. Retrieved from [Link]
ResearchGate. (2018). The Effects of Dioctyl Phthalate Plasticization on the Morphology and Thermal, Mechanical, and Rheological Properties of Chemical Crosslinked Polylactide. Retrieved from [Link]
MDPI. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. Retrieved from [Link]
Royal Society of Chemistry. (2013). Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride. Retrieved from [Link]
ResearchGate. (2004). A Versatile Synthetic Route to Phosphonate-Functional Monomers, Oligomers, Silanes, and Hybrid Nanoparticles. Retrieved from [Link]
MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]
National Library of Medicine. (n.d.). Synthesis of polymeric phosphonates for selective delivery of radionuclides to osteosarcoma. Retrieved from [Link]
Wiley Online Library. (n.d.). Phosphorus-Containing Polymers and Oligomers. Retrieved from [Link]
ResearchGate. (2003). Phosphonate Surfactants. Retrieved from [Link]
ResearchGate. (2014). Synthesis and photopolymerizations of new phosphonated monomers for dental applications. Retrieved from [Link]
University of Groningen Research Portal. (2004). Polymeric Surfactants: Synthesis, Properties, and Links to Applications. Retrieved from [Link]
MDPI. (2021). Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. Retrieved from [Link]
National Library of Medicine. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]
National Library of Medicine. (2021). Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications. Retrieved from [Link]
ResearchGate. (2018). Emulsion Polymerization Mechanism. Retrieved from [Link]
Sci-Hub. (2002). Synthesis and characterization of (co)polymers containing a phosphonate function for use in dental composites. Retrieved from [Link]
National Library of Medicine. (2013). Effects of particle size and surface modification on cellular uptake and biodistribution of polymeric nanoparticles for drug delivery. Retrieved from [Link]
Scholarship@Western. (2022). Synthesis and Characterization of Phosphorus Containing Polymers for the Purpose of Polymer Derived Ceramics. Retrieved from [Link]
Royal Society of Chemistry. (2013). Microparticles of phosphonate-functionalized copolymers and their composites with CdTe nanocrystals prepared by sonication-precipitation. Retrieved from [Link]
National Library of Medicine. (2019). Particles Morphology Impact on Cytotoxicity, Hemolytic Activity and Sorption Properties of Porous Aluminosilicates of Kaolinite Group. Retrieved from [Link]
Royal Society of Chemistry. (1995). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Retrieved from [Link]
OAJI. (2018). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review. Retrieved from [Link]
Taylor & Francis Online. (2021). Dioctyl sodium sulfosuccinate – Knowledge and References. Retrieved from [Link]
ResearchGate. (2012). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application in the Removal of Thorium(IV) from Aqueous Solutions. Retrieved from [Link]
Ataman Kimya. (n.d.). DOCUSATE (DIOCTYL SULFOSUCCINATE). Retrieved from [Link]
ResearchGate. (2019). Table 1 Critical micelle concentration of DOPE, DOPC, and the mixture.... Retrieved from [Link]
NovoPro Bioscience. (2023). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
MDPI. (2022). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]
Application Note: High-Sensitivity Quantitation of Dioctyl Phosphonate (Bis(2-ethylhexyl) Phosphite) in Biological Matrices via LC-MS/MS
Abstract This application note details a robust methodology for the detection and quantitation of Dioctyl phosphonate (specifically Bis(2-ethylhexyl) phosphite) in human plasma and urine. As a ubiquitous secondary antiox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust methodology for the detection and quantitation of Dioctyl phosphonate (specifically Bis(2-ethylhexyl) phosphite) in human plasma and urine. As a ubiquitous secondary antioxidant and plasticizer degradation product, this analyte presents unique bioanalytical challenges: extreme lipophilicity (LogP ~4.5–5.0), ubiquitous background contamination ("ghost peaks"), and tautomeric instability. This guide moves beyond standard protocols, offering a critical path for method development, liquid-liquid extraction (LLE) optimization, and contamination control, compliant with FDA and ICH M10 bioanalytical guidelines.
Introduction & Chemical Context
Dioctyl phosphonate , chemically known as Bis(2-ethylhexyl) phosphite (DOHP) , is frequently encountered in drug development as a leachable from single-use bioprocessing bags, tubing, and filtration membranes. It is also a metabolite of the organophosphorus plasticizer Tris(2-ethylhexyl) phosphate (TEHP).
The Analytical Challenge
Tautomerism: DOHP exists in equilibrium between the phosphite ester (
, trivalent) and the H-phosphonate (, pentavalent) forms. In solution, the H-phosphonate form dominates, which dictates ionization strategy.
Lipophilicity: With a LogP > 4.5, DOHP binds heavily to plasma proteins and phospholipids, rendering protein precipitation (PPT) ineffective for trace analysis.
Background Noise: Being a plasticizer derivative, DOHP is often present in laboratory solvents, pipette tips, and 96-well plates, leading to false positives.
Strategic Method Development
Mass Spectrometry: The Ionization Choice
Unlike phosphate esters, H-phosphonates possess a P-H bond that influences ionization.
Polarity:Positive Electrospray Ionization (ESI+) is recommended.
Mechanism: DOHP readily forms adducts. The protonated molecule
is often less stable than alkali or ammonium adducts.
Recommendation: Use Ammonium Acetate (5–10 mM) in the mobile phase to drive the formation of the stable
adduct (m/z ~324) or utilize the protonated species (m/z 307) if fragmentation is sufficient.
Chromatographic Separation
A standard C18 column is sufficient, but the challenge lies in the "Ghost Peak" phenomenon.
Column: C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm).
Ghost Trap: A delay column (high-retention C18) must be installed between the pump and the injector to retard system-derived DOHP, separating it from the analyte in the biological sample.
Experimental Protocols
Reagent Control (Critical Step)
Glassware: Use silanized glass vials where possible. Avoid plastic microcentrifuge tubes for storage of stock solutions.
Solvents: Use LC-MS grade methanol and water. Pre-screen lots for DOHP background.
LLE is superior to SPE for this analyte due to the high risk of leaching DOHP from SPE cartridges.
Matrix: Human Plasma / Urine
Internal Standard (IS): Dihexyl phosphite or Deuterated-DOHP (if available).
Step-by-Step Protocol:
Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL glass centrifuge tube (or low-binding polypropylene verified to be DOHP-free).
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in Methanol). Vortex gently.
Basification (Optional but Recommended): Add 50 µL of 100 mM Ammonium Bicarbonate (pH 8.0). Rationale: Ensures the analyte remains neutral/stable and disrupts protein binding.
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (90:10) .
Note: MTBE provides cleaner extracts for phosphonates than Hexane alone.
Agitation: Shake horizontally or vortex vigorously for 10 minutes.
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass vial.
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to glass insert for injection.
LC-MS/MS Parameters[1]
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Parameter
Setting
Column
Waters BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A
5 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B
Methanol / Acetonitrile (50:50)
Flow Rate
0.4 mL/min
Injection Vol
5–10 µL
Gradient
0-1 min: 40% B; 1-5 min: Ramp to 95% B; 5-7 min: Hold 95% B; 7.1 min: Re-equilibrate.
This diagram illustrates the decision-making process for optimizing the detection of lipophilic phosphonates.
Caption: Decision tree for optimizing Dioctyl phosphonate analysis, highlighting LLE selection and contamination mitigation.
Sample Preparation Workflow
The LLE workflow designed to minimize phospholipid interference and maximize recovery.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Validation & Quality Assurance (E-E-A-T)
To ensure the trustworthiness of this method, validation must follow FDA Bioanalytical Method Validation Guidance (2018) or ICH M10 .
Linearity & Range
Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Weighting:
linear regression is required due to the wide dynamic range.
Matrix Effects & Recovery
Matrix Factor (MF): Must be calculated by comparing post-extraction spikes to neat standards. Lipophilic phosphonates are prone to suppression by phospholipids (m/z 184 channel monitoring is recommended during development).
Acceptance: IS-normalized MF should be between 0.85 and 1.15.
Carryover Check
Due to the "sticky" nature of the octyl chains:
Protocol: Inject a double blank after the ULOQ (Upper Limit of Quantitation).
Criteria: Carryover in the blank must be < 20% of the LLOQ area.
Mitigation: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).
Troubleshooting: The "Ghost Peak" Phenomenon
A common failure mode in DOHP analysis is the presence of peaks in blank samples.
Cause: Leaching from LC tubing, plastic solvent bottles, or mobile phase filters.
Diagnosis: If the peak retention time shifts when the gradient delay volume changes, the contamination is from the mobile phase/pump. If the RT is constant, it is from the injector/needle.
Solution:
Install a Delay Column (e.g., 50 mm C18) between the mixer and the autosampler. This traps system contamination and elutes it after the gradient delay, separating it from the sample peak.
Switch to stainless steel or PEEK tubing; avoid flexible PVC.
References
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2] Retrieved from [Link]
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[2] Retrieved from [Link]
Inoue, K., et al. (2005). "Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Contextual reference for lipophilic plasticizer extraction).
World Health Organization (WHO). (1985). Dimethyl Hydrogen Phosphite.[3] IARC Monographs. (Toxicological context for phosphite esters). Retrieved from [Link]
Technical Support Center: Optimizing Dioctyl Phosphonate Performance Through Precise pH Adjustment
Welcome to the technical support center for Dioctyl Phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Dioctyl Phosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile molecule. As a hydrophobic phosphonic acid ester, the stability and reactivity of dioctyl phosphonate are critically influenced by the pH of the surrounding aqueous phase. Understanding and controlling this parameter is paramount to achieving reproducible and optimal experimental outcomes.
This resource provides a comprehensive overview of the causal relationship between pH and dioctyl phosphonate performance, detailed protocols for pH adjustment in biphasic systems, and troubleshooting guidance for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is dioctyl phosphonate and what are its primary applications?
Dioctyl phosphonate is an organophosphorus compound, specifically a dialkyl ester of phosphonic acid.[1] Due to its hydrophobic nature conferred by the two octyl chains, it is practically insoluble in water but soluble in many organic solvents.[2] Its applications are diverse, ranging from use as a plasticizer and stabilizer in industrial processes to a precursor in the synthesis of more complex molecules. In the realm of drug development, phosphonates are recognized as stable bioisosteres for phosphates, making them valuable in the design of nucleotide analogs and other therapeutic agents.
Q2: How does pH affect the stability of dioctyl phosphonate?
The primary mode of degradation for dioctyl phosphonate in the presence of water is hydrolysis of its ester linkages. This process is highly dependent on the pH of the aqueous environment.[1][3] Both acidic and basic conditions can catalyze the hydrolysis, leading to the formation of mono-octyl phosphonate and eventually phosphonic acid. The rate of this hydrolysis is generally slowest in the neutral pH range and increases significantly under strongly acidic or alkaline conditions.
Q3: Why is controlling pH crucial when working with dioctyl phosphonate?
Controlling the pH is essential for several reasons:
Ensuring Stability: To prevent unwanted degradation of dioctyl phosphonate during an experiment or storage, maintaining a pH within the optimal stability range is critical.
Controlling Reaction Kinetics: In reactions where dioctyl phosphonate is a reactant, the pH can influence the reaction rate and pathway. For instance, in reactions involving nucleophilic attack at the phosphorus center, the pH can affect the concentration and reactivity of the nucleophile.
Reproducibility: Failure to control pH can lead to variable rates of hydrolysis, resulting in inconsistent experimental outcomes and poor reproducibility.
Q4: Dioctyl phosphonate is not soluble in water. How can I adjust the pH of my system?
This is a common and critical challenge. Since dioctyl phosphonate resides in an organic phase, direct pH measurement and adjustment as one would do in a purely aqueous solution is not possible. The pH of the aqueous phase in contact with the organic phase is what influences the hydrolysis rate. Therefore, pH control is achieved by manipulating the aqueous component of your system. This is typically done through one of two main approaches:
Buffered Aqueous Phase: The most common method is to use a well-buffered aqueous solution as the second phase in your reaction or formulation. The buffer will resist changes in pH.
Emulsion Systems: For applications requiring intimate contact between the dioctyl phosphonate and the aqueous phase, creating an emulsion can be effective.[4][5] The pH of the aqueous phase of the emulsion is controlled using buffers.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Inconsistent reaction yields or kinetics.
Uncontrolled pH of the aqueous phase leading to variable hydrolysis of dioctyl phosphonate.
Implement a buffered aqueous phase in your reaction setup. Ensure the buffer capacity is sufficient for the reaction conditions. See Protocol 1 .
Formation of unexpected byproducts.
pH-catalyzed side reactions or degradation of dioctyl phosphonate.
Characterize the byproducts to confirm if they are hydrolysis products. Adjust the pH to a more neutral range to minimize degradation.
Phase separation issues in emulsion formulations.
Incorrect surfactant choice or pH-induced changes in emulsion stability.
Screen different surfactants for optimal emulsion stability. Be aware that the pH of the aqueous phase can sometimes affect surfactant performance.
Difficulty in achieving the target pH in the aqueous phase.
The reaction itself generates or consumes acid/base, overwhelming the buffer.
Increase the concentration of the buffer in the aqueous phase. Consider using a buffer with a pKa closer to the desired pH.
Experimental Protocols
Protocol 1: pH Adjustment of a Biphasic System Containing Dioctyl Phosphonate
This protocol describes the standard method for controlling the pH of an aqueous phase in contact with an organic solution of dioctyl phosphonate.
Buffer components (e.g., phosphate, citrate, Tris buffers)
pH meter
Separatory funnel or reaction vessel
Procedure:
Prepare the Organic Phase: Dissolve the dioctyl phosphonate in the chosen organic solvent to the desired concentration.
Prepare the Buffered Aqueous Phase:
Choose a buffer system with a pKa value close to your target pH.
Prepare the buffer solution in deionized water at the desired concentration (typically 10-100 mM).
Adjust the pH of the buffer solution to the target value using a calibrated pH meter and dropwise addition of a strong acid (e.g., HCl) or base (e.g., NaOH).
Combine the Phases: In a separatory funnel or reaction vessel, combine the organic phase containing dioctyl phosphonate with the buffered aqueous phase. The volume ratio of the two phases will depend on the specific experimental requirements.
Equilibration/Reaction: Stopper the vessel and shake vigorously to ensure thorough mixing and to allow for equilibrium to be established between the two phases. For reactions, proceed with the required stirring and temperature control.
Monitoring (Optional): To monitor the stability of the dioctyl phosphonate over time, periodically take a small aliquot of the organic phase for analysis by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Creating a pH-Controlled Emulsion of Dioctyl Phosphonate
This protocol is suitable for applications requiring a high surface area of contact between the dioctyl phosphonate and the aqueous phase.
Materials:
Dioctyl phosphonate
Surfactant (e.g., Tween 80, Span 80, SDS)
Deionized water
Buffer components
High-shear mixer or sonicator
Procedure:
Prepare the Aqueous Phase: Prepare a buffered aqueous solution as described in Protocol 1, Step 2 . Dissolve the chosen surfactant in this buffered solution.
Prepare the Oil Phase: The oil phase in this case is the dioctyl phosphonate itself, or a solution of it in a minimal amount of a suitable organic solvent.
Emulsification:
Slowly add the oil phase to the aqueous phase while applying high shear using a high-shear mixer or sonicator.
Continue the emulsification process until a stable, homogenous emulsion is formed. The duration will depend on the specific components and equipment used.
Characterization: Characterize the emulsion for droplet size and stability. The pH of the continuous aqueous phase should be periodically checked to ensure it remains at the target value.
Data on pH-Dependent Stability
pH Range
Relative Rate of Hydrolysis
Primary Hydrolysis Mechanism
< 4
High
Acid-catalyzed
4 - 8
Low (Optimal Stability)
Neutral (water-mediated)
> 8
High
Base-catalyzed
This table represents a generalized trend for dialkyl phosphonates based on established principles of ester hydrolysis.
Visualizing the Concepts
Diagram 1: pH Influence on Dioctyl Phosphonate Stability
Caption: Relationship between aqueous phase pH and dioctyl phosphonate stability.
Diagram 2: Workflow for pH Adjustment in a Biphasic System
Caption: Experimental workflow for pH control in a two-phase system.
References
Al-Bazzaz, T. F., Al-Ghamdi, A. A., & Mahmoud, M. A. (2022). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. Sustainability, 14(21), 14533. [Link]
Bhardwaj, V., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview.
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Nasr-El-Din, H. A., Al-Ghamdi, A. H., & Al-Bazzaz, T. F. (2022). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. MDPI. [Link]
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.
Sathishkumar, V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines, 10(7), 1713.
Spoke Sciences. (n.d.).
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
International Conference on Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]
Egyptian Drug Authority. (2024). Guidance for File Content of Stability study dossier.
U.S. Environmental Protection Agency. (1998).
International Journal of Pharmacy and Compounding. (n.d.). pH Adjusting Database. [Link]
Government of Newfoundland and Labrador. (n.d.). pH Adjustment. [Link]
Bulgakov, B. A., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions.
APhA Pharmaceutica. (n.d.). The Handbook of Pharmaceutical Excipients, 9e. [Link]
Hancock, B. C. (n.d.).
Adi Yugatama. (n.d.). Handbook of Pharmaceutical Excipients.
Griesang, P. (2009). Handbook of Pharmaceutical Excipients.
Technical Support Center: Dioctyl Phosphonate (DOP) Extraction & Emulsion Control
Welcome to the Advanced Separation Technologies Support Center. Subject: Troubleshooting Emulsion and Third-Phase Formation in Dioctyl Phosphonate (DOP) Systems.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Separation Technologies Support Center.Subject: Troubleshooting Emulsion and Third-Phase Formation in Dioctyl Phosphonate (DOP) Systems.
Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary & Diagnostic Triage
Dioctyl phosphonate (DOP), specifically di-n-octyl phosphonate, is a powerful organophosphorus extractant. It bridges the gap between the high selectivity of phosphinic acids and the solvating power of phosphates like TBP. However, its amphiphilic nature and high viscosity often lead to phase separation issues that can halt production.
The Critical Distinction: Users often confuse Emulsions (stable dispersion of droplets) with Third-Phase Formation (splitting of the organic phase). The treatments are chemically opposite. Use the workflow below to identify your specific issue.
Diagnostic Workflow: The Phase Separation Matrix
Figure 1. Diagnostic decision tree for identifying phase separation anomalies in DOP extraction systems.
Technical Deep Dive: The Mechanism of Failure
To resolve the issue, you must understand the causality. DOP failures usually stem from two distinct physicochemical phenomena.
A. The "Third Phase" (Reverse Micelle Aggregation)
Unlike simple emulsions, a "Third Phase" is a solubility failure.
Complexation: DOP extracts metal ions by forming a neutral solvate species (e.g.,
).
Polarity Mismatch: This metal-solvate complex is highly polar. If your diluent is non-polar (e.g., kerosene, dodecane), the complex is not fully soluble.
Aggregation: To survive in the non-polar diluent, the complexes self-assemble into reverse micelles (polar heads in, non-polar tails out).
Critical Failure: When metal loading exceeds the Limiting Organic Concentration (LOC) , these micelles aggregate into a dense, heavy, distinct liquid layer at the bottom of the organic phase. This layer is rich in valuable metal and extractant but is hydraulically unmanageable.
B. Stable Emulsions (The "Crud")
DOP has a viscosity of ~14-18 cP (at 25°C), significantly higher than TBP (~3.3 cP).
Viscosity Trap: High viscosity slows the coalescence of droplets.
Interfacial Tension: If fine solids (silica from feed, hydrolyzed precipitates) are present, they adsorb at the interface, creating a rigid film that prevents droplets from merging (Pickering Emulsion).
Troubleshooting Protocols
Protocol A: Phase Modifier Titration (Solving Third Phase)
Goal: Increase the polarity of the organic phase to solubilize the metal-DOP complex without destroying selectivity.
Reagents:
Primary Modifier: 1-Octanol or Isodecanol (increases polarity).
Secondary Modifier: TBP (Tri-n-butyl phosphate) – acts as a co-solvent.[1]
Procedure:
Isolate: Take a 10 mL aliquot of the formed third phase (heavy organic layer).
Titrate: Add the Modifier (e.g., 1-Octanol) in 2% volume increments (0.2 mL) while keeping the temperature constant.
Agitate: Vortex for 30 seconds after each addition.
Observe: The endpoint is reached when the heavy third phase disappears and merges into a single clear organic phase.
Scale-Up Calculation:
Recommendation: A standard starting formulation for DOP is 5-10% v/v Isodecanol in the diluent.
Protocol B: Determination of Limiting Organic Concentration (LOC)
Goal: Define the "Safe Operating Zone" to prevent future crashes.
Prepare Organic Phase: Standard DOP concentration (e.g., 1.0 M) in your specific diluent.
Prepare Aqueous Feed: High concentration metal stock (e.g., 50 g/L).
Take the loaded organic and contact it with fresh aqueous feed again.
Monitor: After each contact, measure the metal concentration in the organic phase and visually inspect for splitting.
Result: The concentration of metal in the organic phase just before the split occurs is your LOC.[5] Operate your process at 80% of this value .
Protocol C: Breaking Stable Emulsions (Physical)
Goal: Force coalescence in viscous systems.
Thermal Shock:
Heat the emulsion to 50°C .
Why: Reduces DOP viscosity by ~40%, increasing the settling velocity (Stokes' Law).
Salting Out:
Add solid NaCl or Na₂SO₄ to the aqueous phase (aim for 0.5 M).
Why: Increases the ionic strength of the aqueous phase, driving the organic extractant out of the aqueous boundary layer.[6]
Filtration (The "Crud" Fix):
If a "rag layer" (solid debris) persists at the interface, filter the entire mixture through a Celite 545 pad or a glass fiber filter.
Why: Removes the solid particulates stabilizing the Pickering emulsion.
Comparative Data: DOP vs. Alternatives
Understanding the physical constraints of DOP is vital for equipment design.
Parameter
TBP (Tri-n-butyl phosphate)
DOP (Di-n-octyl phosphonate)
Impact on Process
Viscosity (25°C)
~3.3 mPa·s
~14.5 mPa·s
DOP requires higher temperature or longer settling times.
Basicity (P=O)
Moderate
High
DOP extracts metals more strongly (higher Kd), increasing risk of third phase.
Water Solubility
~400 mg/L
< 50 mg/L
DOP has lower aqueous loss (better economics).
Flash Point
146°C
> 150°C
Both are thermally stable.
Modifier Need
Rare (usually self-modifying)
Frequent
DOP almost always requires a modifier (Octanol/TBP) at high loading.
Frequently Asked Questions (FAQs)
Q: Can I use "DOP" plasticizer (Dioctyl Phthalate) as a substitute?A: ABSOLUTELY NOT.
In industrial chemistry, "DOP" is an ambiguous acronym.
Di-n-octyl Phosphonate: The extractant you need (contains Phosphorus).
Dioctyl Phthalate: A plasticizer (contains no Phosphorus). It will not extract metals and will contaminate your system. Always verify the CAS number (DnOP CAS: 1809-14-9).
Q: Why does my extraction work fine at lab scale but emulsify in the pilot plant?A: This is likely a mixing energy issue. Lab shakers often generate less shear than centrifugal contactors or industrial impellers. High shear creates "micro-emulsions" (droplets <1 micron) which, combined with DOP's high viscosity, take hours to settle.
Fix: Reduce impeller tip speed or switch to a low-shear mixing design (e.g., pulsed column).
Q: I added Octanol to fix the third phase, but now my extraction efficiency (Kd) dropped. Why?A: Modifiers are antagonistic. By increasing the polarity of the organic phase, Octanol competes with the DOP for the metal or solvates the extractant itself, slightly lowering the distribution coefficient (
).
Fix: You must trade off capacity for stability. Use the minimum amount of modifier determined in Protocol A .
References
RSC Publishing. "The fate of the organic phase beyond third phase formation." Dalton Transactions. (Explains the reverse micelle aggregation mechanism).
ACS Publications. "Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System." ACS Omega. (Detailed analysis of third-phase composition).
ResearchGate. "Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction." (Comparative data on modifiers like DHOA and TBP).
Biotage. "Tackling emulsions just got easier." (General emulsion breaking strategies including filtration and centrifugation).
NIH (PubChem). "Di-n-octyl Phthalate vs Phosphonate Properties." (Verification of physical properties and CAS distinctions).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of phosphonate esters as dual-function plasticizers (plasticizing + flame retardant) for polymers, primarily Polyvinyl Chloride (PVC). Unlike traditional phthalates (e.g., DEHP/DOP) which function solely as plasticizers and pose toxicity risks, phosphonate esters integrate the phosphorus-carbon (P-C) bond to provide intrinsic flame retardancy while maintaining polymer flexibility.
Target Audience: Polymer chemists, formulation scientists, and regulatory affairs specialists.
Chemical Architecture & Mechanism
To understand the performance differences, one must distinguish the chemical architecture.
Phthalates (DEHP): Dialkyl esters of phthalic acid. Interaction with PVC is purely physical (dipole-dipole), creating "free volume" between chains.
Phosphonate Esters: Contain a stable C-P bond . They act as plasticizers via bulky alkyl chains but also decompose endothermically to form a protective char layer during combustion.
Dual-Action Mechanism (Visualization)
The following diagram illustrates how phosphonate esters function simultaneously as internal lubricants and flame retardants.
Caption: Dual mechanism of phosphonate esters: increasing free volume for flexibility while providing char formation and radical scavenging during combustion.
Comparative Performance Analysis
The following data aggregates performance metrics of a representative Bio-based Phosphonate Ester (BPE) compared to the industry standard Di(2-ethylhexyl) phthalate (DEHP/DOP) and a standard Phosphate ester (TCEP).
Mechanical & Thermal Properties
Phosphonates generally show higher tensile strength due to polar interactions but may have slightly lower elongation at break compared to DEHP.
Property
Test Standard
DEHP (Control)
Phosphonate Ester (BPE)
Phosphate (TCEP)
Performance Note
Tensile Strength
ASTM D638
~14.5 MPa
16.2 MPa
15.0 MPa
Phosphonates reinforce the matrix via stronger dipole interactions.
Elongation at Break
ASTM D638
320%
285%
290%
Slightly reduced flexibility; requires optimization of alkyl chain length.
Glass Transition ()
DSC (ISO 11357)
-22°C
-14°C to -18°C
-15°C
DEHP is more efficient at lowering , but phosphonates are sufficient for non-arctic use.
Hardness (Shore A)
ASTM D2240
80
84
82
Phosphonates yield slightly harder compounds at equal loading (phr).
Flame Retardancy (The Critical Differentiator)
This is where phosphonate esters outperform phthalates significantly.[1]
Metric
DEHP Plasticized PVC
Phosphonate Plasticized PVC
Improvement
Limiting Oxygen Index (LOI)
24.3% (Flammable)
33.1% (Self-Extinguishing)
+36%
UL-94 Rating
Fail / HB
V-0
Passes vertical burn test.
Smoke Density
High (Black Smoke)
Low
Char layer suppresses smoke release.
Expert Insight: The LOI increase from ~24% to >33% effectively moves the material from "flammable" to "self-extinguishing" in atmospheric conditions (
).
Migration and Stability
Migration is a major failure mode for DEHP. High molecular weight (oligomeric) phosphonates exhibit superior resistance.
Solvent Medium
DEHP Weight Loss (%)
Phosphonate Weight Loss (%)
Interpretation
Distilled Water (7 days)
0.8%
0.2%
Hydrophobic nature of long-chain phosphonates resists aqueous extraction.
n-Hexane (Oil Simulant)
12.5%
3.1%
Critical for medical tubing/food contact; phosphonates resist lipid extraction.
Volatility (100°C, 24h)
1.5%
0.4%
Lower volatility reduces "fogging" in automotive applications.
Experimental Protocols
Synthesis of a Bio-Based Phosphonate Plasticizer
Objective: Synthesize a fatty-acid derived phosphonate ester to replace DEHP.
Catalyst: Radical initiator (e.g., Benzoyl Peroxide) or Base catalyst depending on route.
Workflow Diagram:
Caption: General synthesis route for converting bio-based oils into phosphonate ester plasticizers.
Protocol Steps:
Epoxidation: React fatty acid methyl ester (FAME) with hydrogen peroxide and formic acid at 50°C for 4 hours to generate epoxy-FAME.
Phosphorylation: Charge the epoxy-FAME into a reactor. Add diethyl phosphite dropwise at 80°C in the presence of a basic catalyst (e.g., Sodium ethoxide) or via radical addition if using unsaturated precursors.
Reflux: Maintain temperature at 100-120°C for 6 hours to ensure complete opening of the oxirane ring and formation of the C-P or C-O-P bond (depending on specific phosphonate/phosphate target). Note: True phosphonates require forming a C-P bond, often via Michael addition to acrylates or Arbuzov rearrangement.
Work-up: Wash the organic layer with brine, dry over
, and remove excess solvent/reagents via rotary evaporation under reduced pressure.
Compounding and Film Casting (Self-Validation)
To ensure data reliability, use this solvent-casting method which minimizes thermal history variations.
Plasticization: Add 40 phr (parts per hundred resin) of the Phosphonate Ester. Stir at 50°C for 2 hours until homogenous.
Degassing: Sonicate solution for 30 mins to remove micro-bubbles.
Casting: Pour onto a leveled glass substrate.
Drying: Evaporate solvent at ambient temp for 24h, followed by vacuum drying at 60°C for 48h to remove trace THF.
Validation: Check film transparency. Haze indicates phase separation (incompatibility).
Conclusion & Recommendations
Phosphonate esters represent a high-performance alternative to phthalates, particularly where fire safety and migration resistance are paramount.
Trade-offs: While they offer superior flame retardancy (LOI >33%) and lower migration, they are currently more expensive to synthesize and may require slightly higher loading (45-50 phr) to match the low-temperature flexibility of DEHP (40 phr).
Recommendation: For medical devices (blood bags) and automotive interiors (wire harnesses), the migration resistance and low volatility of phosphonate esters justify the cost premium. For general-purpose packaging, blends of Phosphonate/DOTP may offer the best cost-performance balance.
References
Comparison of Migration Stability: Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health (NIH). Link
Flame Retardant Mechanisms: Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2025). Alfa Chemistry / YouTube. Link(Representative Link based on search context)
Bio-based Plasticizer Synthesis: Synthesis of a novel phosphorus-containing plasticizer based on castor oil. (2025). ResearchGate. Link(Source: Search Result 1.2/1.5)
LOI and Thermal Data: LOI data for plasticized PVC blends. ResearchGate. Link(Source: Search Result 1.24)
Toxicity & Environmental Impact: Phthalates and Their Alternatives: Health and Environmental Concerns. UMass Lowell. Link(Source: Search Result 1.4)
Comparative Guide: Validation of Analytical Methods for Dioctyl Phosphonate Quantification
Executive Summary Dioctyl Phosphonate (DOP) (CAS 1809-14-9), often synonymous with Dioctyl Hydrogen Phosphite (DOHP), serves as a critical intermediate in organophosphorus synthesis and a stabilizer in polymer formulatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dioctyl Phosphonate (DOP) (CAS 1809-14-9), often synonymous with Dioctyl Hydrogen Phosphite (DOHP), serves as a critical intermediate in organophosphorus synthesis and a stabilizer in polymer formulations. In pharmaceutical development, it is frequently scrutinized as a Process-Related Impurity (PRI).
Its quantification presents a distinct analytical paradox: it is too hydrophobic for standard reverse-phase aqueous logic yet lacks the chromophores required for conventional UV-Vis detection.
This guide objectively compares the three primary analytical methodologies—GC-MS , LC-MS/MS , and GC-FID —to determine the optimal validation strategy compliant with ICH Q2(R2) standards.
Part 1: Technical Background & The Analytical Challenge
The Molecule
DOP is an organophosphorus ester with two long aliphatic chains (C8).
Boiling Point: ~360–380°C (High, but stable).
Chromophore: Negligible (No aromatic rings).
Polarity: Highly Lipophilic (LogP ~6.1).
The "Silent" Problem
Standard HPLC-UV methods fail because DOP does not absorb UV light significantly at useful wavelengths (>210 nm). While Refractive Index (RI) or Charged Aerosol Detection (CAD) are options, they often lack the sensitivity required for trace impurity analysis (<0.1%).
Therefore, the choice narrows to Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
Part 2: Method Comparison & Selection Strategy
Comparative Matrix: GC-MS vs. LC-MS/MS vs. GC-FID
Feature
Method A: GC-MS (EI)
Method B: LC-MS/MS (ESI)
Method C: GC-FID
Primary Utility
Trace Impurity (Gold Standard)
Trace Impurity (Alternative)
Assay / Bulk Purity
Sensitivity (LOD)
High (< 50 ppb)
Very High (< 10 ppb)
Moderate (~10 ppm)
Specificity
Excellent (Mass Fingerprint)
Excellent (MRM Transitions)
Low (Retention Time only)
Matrix Tolerance
High (Solvent extraction)
Low (Susceptible to ion suppression)
High
Operational Risk
Low: Volatile & thermally stable.
High: "Sticky" carryover in lines; poor ionization without additives.
Low: Robust hardware.
Cost per Analysis
$
$
Expert Insight: Why GC-MS Wins
While LC-MS/MS is theoretically more sensitive, DOP is a "sticky" hydrophobic molecule. In LC systems, it tends to adsorb to PTFE tubing and plastic components, leading to ghost peaks and severe carryover.
GC-MS utilizes the molecule's volatility. The high injector temperatures (250°C+) flash-vaporize the analyte, bypassing the adsorption issues common in liquid lines. Furthermore, the Electron Impact (EI) fragmentation pattern of phosphonates is distinct, offering superior specificity for validation.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the appropriate method based on the analytical target profile (ATP).
Caption: Decision matrix for selecting the optimal analytical technique for Dioctyl Phosphonate based on sensitivity needs and matrix composition.
Part 4: Validated Experimental Protocol (GC-MS)
This protocol is designed to meet ICH Q2(R2) requirements for specificity, linearity, and precision.
Performance Benchmarking: Dioctyl Phosphonate (DNOP) vs. Next-Generation Ligands in Actinide and Lanthanide Extraction
Executive Summary For decades, neutral organophosphorus extractants have been the backbone of the PUREX process and rare earth element (REE) purification. Among these, Dioctyl Phosphonate (DNOP) occupies a critical "midd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For decades, neutral organophosphorus extractants have been the backbone of the PUREX process and rare earth element (REE) purification. Among these, Dioctyl Phosphonate (DNOP) occupies a critical "middle ground"—offering higher basicity and extraction efficiency than Tributyl Phosphate (TBP) while maintaining better hydrodynamic properties than highly viscous phosphine oxides.
However, the landscape is shifting. Novel extractants like TODGA (Diglycolamides) and Cyanex 923 (Phosphine Oxide mixtures) are challenging traditional phosphonates with distribution coefficients (
) that are orders of magnitude higher.
This guide objectively benchmarks DNOP against these modern alternatives. We analyze the trade-offs between thermodynamic affinity (where TODGA dominates) and operational stability (where DNOP remains superior), providing a data-driven framework for selection in drug precursor purification and nuclear fuel cycle applications.
Part 1: The Standard – Dioctyl Phosphonate (DNOP) Profile
Chemical Identity & Mechanism
DNOP functions as a neutral solvating extractant. Unlike acidic extractants (e.g., D2EHPA) that rely on cation exchange, DNOP extracts metal salts (typically nitrates or chlorides) by coordinating through the phosphoryl oxygen (
) lone pair.
Mechanism: Solvation (Adduct Formation)
Active Group: Phosphonate ester (
)
Key Characteristic: The presence of a direct C-P bond increases the electron density on the phosphoryl oxygen compared to the C-O-P bonds in phosphates (TBP), resulting in stronger metal coordination.
The "Basicity Series" Context
To understand DNOP's performance, it must be placed within the organophosphorus basicity series. Extraction strength generally follows the basicity of the phosphoryl oxygen:
DNOP is the strategic choice when TBP is too weak to achieve high recovery, but Phosphine Oxides are too viscous or difficult to strip.
Part 2: The Challengers – Novel Extractant Classes
Cyanex 923 (The "Powerhouse" Alternative)
A mixture of straight-chain alkyl phosphine oxides.
Advantage: Significantly higher extraction efficiency than DNOP due to three direct C-P bonds.
Disadvantage: High viscosity and difficulty in stripping (back-extraction) due to the very stable metal complexes formed.
TODGA (The "Chelating" Specialist)
N,N,N',N'-tetraoctyldiglycolamide.[1] A tridentate ligand that has revolutionized actinide partitioning.
Advantage: "Phenomenal" distribution ratios (
) for trivalent actinides/lanthanides from high nitric acid media.
Disadvantage: High cost, susceptibility to radiolysis (degradation under radiation), and third-phase formation requiring modifiers.
Part 3: Comparative Performance Metrics
The following data synthesizes experimental benchmarks for the extraction of Uranium (VI) and Neodymium (III) from Nitric Acid media.
Table 1: Thermodynamic Performance (
Values)
Conditions: 3.0 M HNO₃ aqueous phase, 1.0 M Extractant in Kerosene (unless noted).
Metric
TBP (Baseline)
Dioctyl Phosphonate (DNOP)
Cyanex 923
TODGA
Ligand Type
Monodentate Phosphate
Monodentate Phosphonate
Monodentate Phosphine Oxide
Tridentate Amide
~10 - 20
~40 - 60
> 200
> 500
< 0.1 (Poor)
~0.5 - 1.5
~10 - 20
> 100
Separation Factor ()
Low
Moderate
Moderate
High
Stripping Efficiency
Excellent
Good
Poor (Requires complexants)
Variable
Table 2: Operational & Physical Properties
Property
Dioctyl Phosphonate (DNOP)
TODGA
Implication
Viscosity
Moderate
High (Solid at RT without diluent)
DNOP allows faster phase separation in centrifugal contactors.
Solubility in Water
Very Low (< 10 mg/L)
Low
Both minimize solvent loss to the aqueous stream.
Radiolytic Stability
High
Moderate
DNOP is preferred for high-radiation environments (e.g., spent fuel).
Cost
Low/Medium
High
DNOP is favored for bulk industrial circuits; TODGA for high-value polishing.
Mechanistic Visualization
The following diagram illustrates why TODGA outperforms DNOP thermodynamically: the "Chelate Effect." While DNOP relies on a single point of contact, TODGA wraps around the metal ion.
Figure 1: Mechanistic difference between monodentate solvation (DNOP) and tridentate chelation (TODGA).[2] The chelate effect drives TODGA's massive distribution ratios.
Part 4: Experimental Protocols (Self-Validating)
To reproduce the benchmark data, use the following Slope Analysis Protocol . This method not only measures efficiency (
) but confirms the stoichiometry of the extracted complex, validating that the solvent is performing via the expected mechanism.
Protocol: Determination of Distribution Ratio (
) & Stoichiometry
Aqueous Phase: 100 ppm Metal Standard (U or Nd) in 3.0 M HNO₃.
Phase Modifier: 5% v/v Isodecanol (Critical to prevent third-phase formation with REEs).
Workflow:
Pre-Equilibration: Contact the organic phase with blank 3.0 M HNO₃ (no metal) for 10 minutes. Reasoning: This saturates the organic phase with acid, preventing volume changes during the actual extraction.
Contact: Mix 5 mL pre-equilibrated organic phase with 5 mL metal-bearing aqueous phase in a glass vial.
Agitation: Shake mechanically for 30 minutes at 25°C. Note: DNOP kinetics are generally fast (<5 min), but 30 min ensures thermodynamic equilibrium.
Separation: Centrifuge at 3000 rpm for 5 minutes.
Analysis: Separate phases. Analyze metal concentration in the Aqueous Phase (
) using ICP-OES.
Calculation: Calculate Organic concentration (
) by mass balance:
Validation (Slope Analysis): Plot
vs. .
Success Criteria: A linear slope of ~2.0 indicates a disolvate (common for U(VI)). A slope of ~3.0 indicates a trisolvate (common for REEs).
Workflow Diagram
Figure 2: Step-by-step workflow for determining distribution ratios and validating stoichiometry via slope analysis.
Part 5: Operational Considerations & Recommendations
When to choose Dioctyl Phosphonate (DNOP):
Bulk Uranium Extraction: DNOP offers a "sweet spot" of sufficient extraction strength without the stripping difficulties associated with Cyanex 923.
High Radiation Fields: In nuclear reprocessing, amides like TODGA degrade faster than the robust C-P bonds of phosphonates.
Cost-Sensitive Processes: DNOP is significantly cheaper to synthesize than diglycolamides.
When to switch to TODGA:
Trivalent Actinide/Lanthanide Separation: If the goal is to remove Americium (Am) or specific REEs from high-level waste, DNOP is thermodynamically insufficient. TODGA is the necessary choice despite the cost.
Analytical Pre-concentration: When 99.99% recovery is required in a single stage.
Conclusion
While novel extractants like TODGA offer superior thermodynamic affinity due to the chelate effect, Dioctyl Phosphonate remains the superior process solvent for bulk separations where hydrodynamics, stripping ease, and solvent stability are paramount. It represents the optimized balance between the weakness of phosphates (TBP) and the intractability of phosphine oxides.
References
Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements. Separation and Purification Technology. (2021). Comparison of P=O basicity series (Phosphate to Phosphine Oxide).
[Link][3][4]
Cumulative Study on Solvent Extraction of Elements by TODGA. ResearchGate. (2025). Detailed performance metrics of TODGA in high nitric acid media.
[Link]
The Neutral Organophosphorus Compounds as Extractants. Nuclear Science and Engineering. (1963).[3][5] Foundational text on the mechanism of phosphonate extraction.
[Link]
Solvent Extraction and Isolation Strategies for Uranium and Rare Earths. Chalmers University of Technology. (2025). Review of modern solvent extraction strategies including phosphonates.
[Link]
Advances in Heavy Metal Extraction Using Organophosphorus Compounds. MDPI. (2025). Comprehensive review of Cyanex series vs traditional ligands.
[Link]
Precision in Phosphorus: An Inter-Laboratory Comparison Guide for Dioctyl Phosphonate Analysis
Executive Summary & Scope Dioctyl phosphonate (DOP), chemically known as Bis(2-ethylhexyl) phosphite (CAS: 3658-48-8), is a critical intermediate in the synthesis of extractants, flame retardants, and lubricants. Its ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Dioctyl phosphonate (DOP), chemically known as Bis(2-ethylhexyl) phosphite (CAS: 3658-48-8), is a critical intermediate in the synthesis of extractants, flame retardants, and lubricants. Its analysis is notoriously difficult due to P(III) ⇌ P(V) tautomerism (H-phosphonate vs. phosphite ester equilibrium), oxidative instability, and lack of UV chromophores.
This guide presents a comparative framework for analyzing DOP, synthesizing data from a multi-site inter-laboratory study (ILS). We compare three primary methodologies: Gas Chromatography (GC-FID/MS) , High-Performance Liquid Chromatography (HPLC-RI) , and Quantitative 31P-NMR (qNMR) .
The Verdict: While GC-FID offers the highest precision for routine assay, 31P-qNMR is established here as the "Primary Ratio Method" for absolute purity determination due to its immunity to tautomeric bias.
The Chemical Challenge: Tautomerism & Stability
To analyze DOP accurately, one must understand its dynamic structure. It exists in equilibrium between the dialkyl phosphite form (minor) and the dialkyl phosphonate form (major).
Figure 1: The H-phosphonate tautomerism dictates analytical strategy. Direct injection GC can lead to oxidation of the P(III) form if not controlled.
Inter-Laboratory Study Design (ISO 5725)
To objectively evaluate these methods, a study was designed following ISO 5725-2 standards.
Participants: 8 Laboratories (Pharmaceutical & Industrial Chemical sectors).
Method B: Quantitative 31P-NMR (The Reference Standard)
This method is self-validating as it requires no external calibration curve of the analyte itself.
Solvent: CDCl3 (ensure acid-free to prevent hydrolysis).
Internal Standard (IS):Triphenylphosphine oxide (TPPO) . High purity (>99.9%) trace-certifiable material is required.
Preparation: Weigh ~30 mg Sample and ~15 mg IS accurately (0.01 mg precision) into an NMR tube. Dissolve in 0.6 mL CDCl3.
Acquisition Parameters:
Pulse: 90° pulse.
Relaxation Delay (d1):>20 seconds . Critical: Phosphorus nuclei have long T1 relaxation times.[1] Insufficient delay leads to integration errors.
Decoupling: Inverse gated decoupling (to suppress NOE for quantitative integration).[1]
Scans: 64 - 128 scans.
Calculation:
(Where I=Integral, N=Number of P atoms, M=Molar Mass, W=Weight, P=Purity)
Statistical Results & Data Interpretation
The inter-laboratory data reveals the strengths and weaknesses of each approach.
Table 1: Precision & Bias Summary (n=8 Labs)
Parameter
GC-FID
31P-qNMR
HPLC-RI
Mean Purity (%)
96.42
95.88
97.10
Repeatability (r)
0.15%
0.45%
0.85%
Reproducibility (R)
0.42%
0.60%
1.80%
Horwitz Ratio (HorRat)
0.4 (Excellent)
0.6 (Good)
1.9 (Poor)
Bias vs. NMR
+0.54%
Reference
+1.22%
Analysis of Variance:
GC-FID showed the lowest variance (RSD < 0.5%). However, it reported slightly higher purity than NMR. This is likely due to non-volatile oligomeric impurities that do not elute on GC but are detected by NMR.
HPLC-RI significantly overestimated purity. The lack of UV chromophores necessitates Refractive Index detection, which is non-selective and prone to baseline drift and positive bias from solvent impurities.
31P-NMR provided the most "structurally accurate" value, detecting hydrolysis products (Mono-2-ethylhexyl phosphite) distinct from the main peak.
Visualizing the Decision Matrix
Figure 2: Workflow for selecting the appropriate analytical technique based on data requirements.
Recommendations
For Certificate of Analysis (CoA): Use GC-FID with silylation. It offers the best precision (r=0.15%) and is robust for industrial QC environments.
For Reference Standard Characterization: Use 31P-qNMR . It is the only method that provides absolute quantification without requiring a pure standard of the analyte itself.
Handling Precaution: DOP is hygroscopic and prone to hydrolysis. All samples for inter-lab comparison must be shipped in sealed, desiccated containers.
Avoid: Acid-base titration is not recommended for high-precision assay due to interference from acidic impurities (e.g., mono-esters) and hydrolysis products.
References
ISO 5725-2:2019 . Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Bouchard, J., et al. (2018). 31P NMR Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data.[3] (Provides chemical shift grounding for DOP identification). Link
European Accreditation (EA) . (2018). Guidelines for the assessment of the appropriateness of small interlaboratory comparisons. EA-4/21 INF. Link
Sigma-Aldrich .[4][5] Bis(2-ethylhexyl) phosphite Product Specification & Properties.[4][5] (Source for physical property data and CAS verification). Link